molecular formula C19H19BrN2O2S2 B6520265 4-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 893994-60-0

4-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No. B6520265
CAS RN: 893994-60-0
M. Wt: 451.4 g/mol
InChI Key: XUOHGAKPZFCYMB-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene sulfonamide moiety, a thiazole ring, and a bromobenzene moiety. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The bromobenzene moiety would likely be planar due to the aromaticity of the benzene ring . The thiazole ring could introduce some steric hindrance into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The presence of the bromine atom on the benzene ring suggests that this compound could undergo various substitution reactions. For example, it could undergo nucleophilic aromatic substitution reactions or electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the bromine atom could potentially make this compound relatively heavy and possibly quite reactive .

Future Directions

The potential uses of this compound could be vast, depending on its specific properties. It could potentially be used in the development of new pharmaceuticals, in chemical synthesis, or in materials science .

properties

IUPAC Name

4-bromo-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S2/c1-13-3-5-15(6-4-13)19-22-14(2)18(25-19)11-12-21-26(23,24)17-9-7-16(20)8-10-17/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOHGAKPZFCYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

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